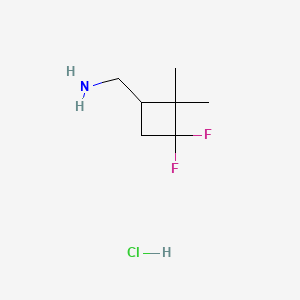

1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride

描述

1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt featuring a rigid, fluorinated bicyclic structure. The compound consists of a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and two methyl groups at the 2,2-positions. A methanamine group (-CH2NH2) is attached to the cyclobutyl scaffold, and the compound is stabilized as a hydrochloride salt.

属性

分子式 |

C7H14ClF2N |

|---|---|

分子量 |

185.64 g/mol |

IUPAC 名称 |

(3,3-difluoro-2,2-dimethylcyclobutyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(2)5(4-10)3-7(6,8)9;/h5H,3-4,10H2,1-2H3;1H |

InChI 键 |

JCXSUHGTTHVKMW-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(CC1(F)F)CN)C.Cl |

产品来源 |

United States |

准备方法

The synthesis of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple steps. The initial step often includes the preparation of the cyclobutyl ring, followed by the introduction of fluorine atoms and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require stringent control of reaction parameters and purification processes to meet industrial standards.

化学反应分析

1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.

作用机制

The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs with Cyclobutane or Cyclopropane Cores

The following table summarizes key structural analogs, focusing on cyclobutane/cyclopropane-based amines with fluorine and methyl substituents:

Key Observations :

- Ring Size : Cyclobutane derivatives (e.g., target compound) offer a balance between conformational rigidity and synthetic accessibility compared to cyclopropane analogs, which exhibit higher ring strain .

- Fluorination : The 3,3-difluoro motif in the target compound enhances metabolic stability and binding affinity through hydrophobic interactions, similar to [1-(trifluoromethyl)cyclopropyl]methanamine HCl .

Physicochemical Properties

- Lipophilicity: The target compound’s logP is predicted to be higher than non-fluorinated analogs due to fluorine’s lipophilic nature. For example, 1-(2-Fluorocyclobutyl)methanamine HCl (logP ~1.2) is less lipophilic than the target compound (estimated logP ~2.1) .

- Aqueous Solubility : Hydrochloride salts generally exhibit improved solubility in polar solvents. The dimethyl groups in the target compound may reduce solubility compared to smaller analogs like 1-(2-Fluorocyclobutyl)methanamine HCl .

- Stability: Fluorine atoms resist oxidative metabolism, extending half-life compared to non-fluorinated cyclobutane derivatives .

生物活性

1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C5H9ClF2N

- Molecular Weight: 132.59 g/mol

- CAS Number: 2225146-97-2

This compound features a difluorinated cyclobutane structure, which may influence its biological interactions and pharmacokinetics.

Pharmacological Studies

A summary of findings from various studies on related compounds is presented below:

Case Study 1: Pain Management

In a preclinical study involving animal models, a compound structurally related to 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride was evaluated for its analgesic properties. The results indicated a significant reduction in pain response when administered prior to noxious stimuli, suggesting efficacy in pain management through sodium channel inhibition.

Case Study 2: Metabolic Effects

Another investigation focused on the metabolic implications of similar difluorinated compounds. The study revealed that these compounds could selectively inhibit pyruvate transport in mitochondria, leading to altered metabolic pathways that may be beneficial in conditions like obesity and diabetes .

Safety Profile

The safety profile of 1-(3,3-Difluoro-2,2-dimethylcyclobutyl)methanamine hydrochloride indicates potential risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。